Methyl 2-[(ethoxycarbonyl)amino]benzoate
Description
Significance of Substituted Benzoate (B1203000) Derivatives in Organic Chemistry
Substituted benzoate derivatives are a class of organic compounds derived from benzoic acid that are of considerable importance in the field of organic chemistry. Their versatile structure, consisting of a benzene (B151609) ring attached to a carboxyl group, allows for a wide range of modifications, leading to a diverse array of chemical properties and applications.
The benzene ring can be substituted with various functional groups at different positions (ortho, meta, and para), which significantly influences the molecule's reactivity and biological activity. libretexts.org These derivatives serve as crucial intermediates and building blocks in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. ontosight.airesearchgate.net For instance, the specific placement and nature of substituents can affect the electronic properties of the benzene ring, making it more or less susceptible to electrophilic substitution reactions. libretexts.org Researchers have explored benzoate derivatives for their potential roles as enzyme inhibitors and antimicrobial agents, with their biological activity being highly dependent on their specific substitution patterns. ontosight.ai The synthesis of various substituted benzoate derivatives is a continuous area of research, with new methods being developed to create novel compounds with desired properties. acs.orgresearchgate.net
Overview of Carbamate-Containing Compounds in Advanced Chemical Research
Carbamate-containing compounds, also known as urethanes, are characterized by the presence of a carbamate (B1207046) functional group (-NHCOO-). wikipedia.org This structural motif is a key element in many areas of modern chemical research, particularly in medicinal chemistry and organic synthesis. acs.orgnih.gov The carbamate group is essentially a hybrid of an amide and an ester, which imparts very good chemical and proteolytic stability to the molecules that contain it. acs.orgnih.gov
In medicinal chemistry, the carbamate functionality is a structural component of many approved therapeutic agents and is increasingly utilized in drug design. acs.orgnih.gov Its ability to form hydrogen bonds and impose conformational restrictions can be crucial for the interaction between a drug and its biological target. acs.orgnih.gov Carbamates are also widely used as prodrugs to improve the stability and bioavailability of pharmaceuticals. acs.orgnih.gov Beyond medicine, carbamates play a significant role in organic synthesis as protecting groups for amines, a fundamental strategy in the construction of complex molecules like peptides. acs.orgnih.gov The versatility of the carbamate group also extends to the agrochemical industry, where carbamate derivatives are used in pesticides and herbicides, and to the polymer industry, where they form the linkages in polyurethanes. wikipedia.orgnih.gov
Current Research Landscape Pertaining to Methyl 2-[(ethoxycarbonyl)amino]benzoate Analogues
The research landscape for analogues of this compound is active, with scientists exploring how modifications to its structure can lead to new applications. This compound serves as a versatile intermediate for creating more complex molecules with potential uses in pharmaceuticals and agrochemicals. ontosight.ai For example, it can be used to prepare derivatives of anthranilic acid, which have been investigated for anti-inflammatory and antimicrobial properties. ontosight.ai
Research into related benzoate compounds highlights the broad potential of this chemical class. For instance, Methyl (E)-2-((2-methyl-1-oxo-2-butenyl)amino)benzoate has been explored as an intermediate for active pharmaceutical ingredients (APIs) and as a precursor for pesticides. ontosight.ai Similarly, other aminobenzoic acid analogues are being synthesized and evaluated for a wide range of potential therapeutic applications, including as anticancer, antibacterial, and anti-inflammatory agents. mdpi.com The synthesis of N-substituted anthranilic acid derivatives through methods like the Ugi multicomponent reaction is a key area of interest for designing new drug candidates. researchgate.net The general approach involves reacting substituted benzaldehydes with an amino benzoate derivative to create libraries of compounds for biological screening. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(ethoxycarbonylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(14)12-9-7-5-4-6-8(9)10(13)15-2/h4-7H,3H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEONJBZTZZGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00232743 | |
| Record name | Methyl 2-((ethoxycarbonyl)amino)benzoate | |
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Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83846-67-7 | |
| Record name | Benzoic acid, 2-[(ethoxycarbonyl)amino]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-((ethoxycarbonyl)amino)benzoate | |
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| Record name | Methyl 2-((ethoxycarbonyl)amino)benzoate | |
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| Record name | Methyl 2-[(ethoxycarbonyl)amino]benzoate | |
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| Record name | Methyl 2-ethoxycarbonylaminobenzoate | |
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Advanced Synthetic Methodologies and Chemical Transformations
Direct Synthesis Approaches for Methyl 2-[(ethoxycarbonyl)amino]benzoate
The synthesis of this compound can be achieved through several direct pathways, primarily involving the formation of the carbamate (B1207046) linkage on an aminobenzoate precursor.
Condensation Reactions with Aminobenzoate Precursors
The most direct method for synthesizing this compound is through the acylation of a pre-existing aminobenzoate. This typically involves the reaction of Methyl 2-aminobenzoate (B8764639) with an ethoxycarbonylating agent. A common and effective reagent for this transformation is ethyl chloroformate. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of Methyl 2-aminobenzoate attacks the electrophilic carbonyl carbon of ethyl chloroformate. This condensation reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. ontosight.ai
The general scheme for this condensation is as follows: Methyl 2-aminobenzoate + Ethyl Chloroformate → this compound + HCl
Multi-Step Pathways Involving Esterification and Functionalization
An alternative to direct acylation of the pre-formed ester is a multi-step approach that involves the sequential functionalization of the starting material, 2-aminobenzoic acid (anthranilic acid). There are two primary sequences in this pathway:
N-acylation followed by Esterification: In this route, 2-aminobenzoic acid is first reacted with ethyl chloroformate to form 2-[(ethoxycarbonyl)amino]benzoic acid. The subsequent step is the esterification of the carboxylic acid group. Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst (like sulfuric acid), is a common method. mdpi.com This pathway is advantageous when the starting material is the aminobenzoic acid and allows for the isolation of the intermediate carbamoylated acid.
Reaction Conditions and Optimization Strategies in Preparative Synthesis
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions. Key parameters for optimization include the choice of solvent, base, temperature, and reaction time.
For the direct condensation of Methyl 2-aminobenzoate with ethyl chloroformate, a variety of solvents and bases can be employed. The selection of an appropriate solvent, such as acetonitrile, can provide a good balance between reactant solubility and reaction efficiency. scielo.br The choice of base is also critical; non-nucleophilic organic bases like triethylamine (B128534) or pyridine (B92270) are often used to scavenge the HCl produced without competing in the reaction.
Temperature control is essential to manage the reaction rate and prevent the formation of undesired byproducts. Longer reaction times may be necessary to ensure complete conversion, but this must be balanced against the potential for product degradation or side reactions. scielo.br The optimization process often involves systematically varying these parameters to find the conditions that provide the best balance between reaction conversion and selectivity towards the desired product.
Below is a table summarizing typical reaction conditions for related esterification and coupling reactions, illustrating the range of parameters that can be optimized.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactant A | Benzoic Acid | Methyl p-coumarate | 2-Bromo-5-methyl benzoic acid |
| Reactant B | Methanol | Silver(I) oxide | 2-Chloropyrimidine |
| Catalyst/Reagent | Zirconium/Titanium Solid Acid | - | PdCl₂(PPh₃)₂ |
| Solvent | - | Acetonitrile | - |
| Temperature | 100 °C | Reflux | 55 °C |
| Time | Not specified | 4 h | 14 h |
| Yield | Not specified | Optimized for selectivity | 78.4% |
This table presents data from various synthesis reactions to illustrate the optimization of conditions. mdpi.comscielo.brresearchgate.net
Derivatization Strategies and Analogue Synthesis
The chemical principles used to synthesize this compound are applicable to a broader range of chemical transformations, particularly in the protection and derivatization of amino groups in more complex molecules like amino acids and peptides.
N-Phthaloylation of Amino Acid and Peptide Derivatives utilizing Related Reagents
The protection of the N-terminus of amino acids and peptides is a fundamental step in peptide synthesis. One common protecting group is the phthaloyl group, which is introduced via N-phthaloylation. This reaction is conceptually similar to the formation of the carbamate in this compound, as both involve the acylation of an amino group to form a stable amide-like linkage.
Reagents such as phthalic anhydride (B1165640) or N-carbethoxyphthalimide are used for this purpose. researchgate.netekb.eg N-carbethoxyphthalimide, in particular, reacts with amino acid salts under mild conditions, often in water, to yield N-phthaloyl amino acids. researchgate.net This method is valued for its efficiency and for proceeding without racemization of the chiral amino acid center. The phthaloyl group serves as an effective protecting group that can be removed under specific conditions, allowing for the subsequent elongation of the peptide chain. nih.gov The study of N-phthaloylation provides insights into the reactivity of amino groups and the strategies for their selective modification. acs.orgunimelb.edu.au
Formation of Carbamate Intermediates from Aminobenzoic Acids
The formation of a carbamate from an aminobenzoic acid is a key transformation, creating a stable, protected amino group. Carbamates are crucial intermediates and protecting groups in organic synthesis. nih.gov The reaction of an aminobenzoic acid with reagents like chloroformates is a standard method for installing carbamate protecting groups such as benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc).
The formation of the ethoxycarbonyl group on 2-aminobenzoic acid creates the intermediate 2-[(ethoxycarbonyl)amino]benzoic acid, which can then be used in further synthetic steps. The generation of carbamates can also be achieved through various other methodologies, including the Curtius rearrangement of acyl azides derived from carboxylic acids, which proceeds through an isocyanate intermediate that is subsequently trapped by an alcohol. nih.gov Another approach involves the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govorganic-chemistry.org These diverse methods highlight the importance and versatility of carbamate formation in synthetic chemistry.
A table illustrating different approaches to carbamate synthesis is provided below.
| Method | Amine Source | Carbonyl Source | Key Reagent/Condition |
| Chloroformate Acylation | Primary/Secondary Amines | Alkyl Chloroformate | Base (e.g., Pyridine) |
| Curtius Rearrangement | Carboxylic Acid (via Acyl Azide) | Forms Isocyanate in situ | Heat or Photolysis |
| Carbonate Reagents | Primary/Secondary Amines | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Mild Base |
| 3-Component Coupling | Primary Amines | Carbon Dioxide (CO₂) | Cesium Carbonate, Alkyl Halide |
This table summarizes general methods for carbamate synthesis. nih.govorganic-chemistry.org
Intramolecular Amination Reactions in β-Carbolin-1-one Synthesis
The β-carboline scaffold is a core component of many natural products and pharmacologically active compounds. sciforum.net The synthesis of β-carbolin-1-ones, a subset of this family, can be efficiently achieved through palladium-catalyzed intramolecular amination reactions. In these strategies, a derivative of this compound serves as a key building block.
The general approach involves an initial coupling of a halo-substituted aniline (B41778) derivative (or a related precursor) with a functionalized pyridine ring. This is followed by a critical intramolecular C-N bond-forming cyclization. For instance, a palladium-catalyzed Buchwald-Hartwig amination can be used to form an anilinopyridine intermediate. ljmu.ac.uk Subsequent intramolecular Heck-type arylation, also mediated by a palladium catalyst, facilitates the ring closure to yield the tricyclic β-carboline core. ljmu.ac.uk This cascade process, combining multiple palladium-catalyzed steps, provides a powerful method for constructing these complex heterocyclic systems from relatively simple precursors. researchgate.net
A representative reaction pathway is outlined below:
Cross-Coupling: A suitably substituted biaryl system is first assembled. This can be achieved through reactions like the Negishi cross-coupling, where an organozinc derivative of an aniline precursor reacts with a fluoropyridine. ljmu.ac.uk
Intramolecular Cyclization: The resulting biaryl compound, containing an amino group and a leaving group (e.g., a halogen) in proximity, undergoes an intramolecular nucleophilic aromatic substitution or a metal-catalyzed amination to form the final pyridone-fused indole (B1671886) structure of β-carbolin-1-one.
| Reaction Step | Catalyst/Reagents | Purpose | Typical Yield |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP) | Formation of anilinopyridine intermediate | Moderate to Good |
| Intramolecular Heck Arylation | Palladium catalyst (e.g., PdCl₂(PPh₃)₂) | Ring closure to form β-carboline | Moderate |
Synthesis of Hydrazide, Schiff Base, and Pyrrolidine (B122466) Derivatives
This compound is a valuable starting material for the synthesis of various derivatives, including hydrazides, Schiff bases, and pyrrolidines, each with significant applications in medicinal and materials chemistry.
Hydrazide Derivatives: The synthesis of the corresponding hydrazide is typically straightforward. The methyl ester group of this compound reacts with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), usually under reflux in an alcoholic solvent like methanol or ethanol. nih.govnih.gov This nucleophilic acyl substitution reaction replaces the methoxy (B1213986) group (-OCH₃) with a hydrazinyl group (-NHNH₂), yielding 2-[(ethoxycarbonyl)amino]benzohydrazide. This hydrazide can then serve as a precursor for more complex molecules, such as hydrazones or other heterocyclic systems. researchgate.netresearchgate.netrjptonline.org
Schiff Base Derivatives: Schiff bases, characterized by an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. researchgate.netresearchgate.net To synthesize a Schiff base from this compound, the ethoxycarbonyl protecting group must first be removed to liberate the primary aromatic amine (anthranilate). This deprotection is typically achieved via hydrolysis under acidic or basic conditions. The resulting methyl anthranilate can then be condensed with a variety of substituted aldehydes in the presence of an acid catalyst to form the corresponding Schiff base derivatives. amazonaws.com These reactions are often carried out under reflux in a suitable solvent. researchgate.net
Pyrrolidine Derivatives: The synthesis of pyrrolidine derivatives from this compound is a more complex, multi-step process that involves the construction of the five-membered heterocyclic ring. nih.govbeilstein-journals.org One potential pathway involves converting the starting material into a precursor suitable for a cyclization reaction. For instance, the ester and amino groups can be chemically modified to introduce functionalities that can participate in an intramolecular ring-forming reaction. Electrochemical methods, such as electroreductive cyclization of an imine with a dihaloalkane, represent a modern approach to forming pyrrolidine rings, although this would require significant modification of the initial benzoate (B1203000) structure. beilstein-journals.org Asymmetric synthesis of pyrrolidine-based structures often begins with chiral precursors like proline or tartaric acid, highlighting that the synthesis from an anthranilate derivative would be a non-trivial transformation. unibo.it
| Derivative | Key Reagent(s) | Reaction Type | Functional Group Formed |
| Hydrazide | Hydrazine Hydrate | Nucleophilic Acyl Substitution | -CONHNH₂ |
| Schiff Base | Aldehyde/Ketone (after deprotection) | Condensation | -N=CHR |
| Pyrrolidine | Various (multi-step) | Cyclization | Saturated 5-membered N-heterocycle |
Curtius Rearrangement Pathways for Related Azidocarbonyl Compounds
The Curtius rearrangement is a powerful thermal or photochemical reaction that converts a carboxylic acid into a primary amine, carbamate, or urea (B33335) derivative through an isocyanate intermediate. wikipedia.orgorganic-chemistry.org The key step is the decomposition of an acyl azide (B81097), which rearranges with the loss of nitrogen gas (N₂) to form an isocyanate. wikipedia.org While this compound itself does not undergo this rearrangement, a closely related derivative, 2-[(ethoxycarbonyl)amino]benzoic acid, can be converted to its corresponding acyl azide and then subjected to the rearrangement.
The pathway proceeds as follows:
Acyl Azide Formation: The carboxylic acid is first converted into an activated form, such as an acyl chloride or a mixed anhydride. This intermediate then reacts with an azide source, like sodium azide (NaN₃), to form the acyl azide.
Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the R-group migrates to the adjacent nitrogen atom as dinitrogen gas is expelled. wikipedia.orgnih.gov This process occurs with complete retention of the configuration of the migrating R-group. nih.gov
Trapping the Isocyanate: The resulting isocyanate is highly reactive and can be trapped by various nucleophiles. Reaction with water leads to an unstable carbamic acid, which decarboxylates to a primary amine. organic-chemistry.org If the reaction is performed in the presence of an alcohol (e.g., t-butanol), a carbamate is formed. scispace.com
This rearrangement is widely used in the synthesis of complex molecules, including pharmaceuticals like the antiviral drug oseltamivir. wikipedia.orgscispace.com
Chemo- and Regioselectivity in Synthesis
Controlling the selectivity of chemical reactions is paramount in organic synthesis. For a multifunctional compound like this compound, chemo- and regioselectivity are dictated by the interplay of catalysts, reaction conditions, and the electronic nature of the protecting group.
Catalyst-Mediated Selective Transformations
Catalysts are essential for directing the outcome of reactions involving substituted benzoates. In the context of this compound, transition metal catalysts, particularly palladium, are instrumental in achieving selective bond formations.
For example, in cross-coupling reactions, a catalyst can selectively activate a C-H or C-X (where X is a halogen) bond, allowing for the introduction of new substituents at specific positions on the aromatic ring. The position of these transformations is influenced by the directing effects of the existing ester and protected amino groups.
Furthermore, catalysts can enable chemoselectivity by differentiating between reactive sites. For instance, in a hydrogenation reaction, a specific catalyst might selectively reduce an aromatic nitro group without affecting the ester functionality or the carbamate protecting group. The development of Al-modified KMn/SiO₂ catalysts for the selective hydrogenation of methyl benzoate to benzaldehyde (B42025) highlights the importance of catalyst design in controlling reaction pathways and preventing over-reduction to by-products. rsc.org
Influence of Protecting Groups on Reaction Outcomes
The ethoxycarbonyl group on the nitrogen atom is a carbamate, a widely used amine protecting group. masterorganicchemistry.com Its presence has a profound influence on the reactivity and selectivity of this compound.
Reduced Nucleophilicity: The primary function of the ethoxycarbonyl group is to decrease the nucleophilicity and basicity of the amine. The nitrogen lone pair is delocalized into the adjacent carbonyl group, preventing it from participating in undesired side reactions such as acylation or alkylation. nih.gov
Directing Group in Electrophilic Substitution: As a deactivating group, the -NHC(O)OEt substituent directs incoming electrophiles primarily to the para position on the aromatic ring. This electronic effect is crucial for controlling regioselectivity during reactions like nitration or halogenation.
Stability: Carbamate protecting groups are stable under a wide range of reaction conditions, yet they can be selectively removed when needed. masterorganicchemistry.comnih.gov This robustness allows for multi-step syntheses where other parts of the molecule are modified without affecting the protected amine. The choice between different carbamates (e.g., Boc, Cbz, Fmoc) or other types of protecting groups (e.g., Tosyl) depends on the specific reaction sequence and the required conditions for deprotection.
The selection of the protecting group is therefore a critical strategic decision that directly impacts reaction outcomes, enabling chemists to navigate complex synthetic pathways with high degrees of control.
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton NMR (¹H-NMR) Analysis of Ester Methyl and Aromatic Protons
The ¹H-NMR spectrum of Methyl 2-[(ethoxycarbonyl)amino]benzoate provides valuable information about the number and chemical environment of the hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the ethoxy group, the methyl ester group, and the protons on the aromatic ring.
The ethyl group of the ethoxycarbonyl moiety gives rise to a characteristic triplet and quartet pattern. The methyl protons (-CH₃) typically appear as a triplet at approximately 1.3 ppm due to coupling with the adjacent methylene (B1212753) protons. The methylene protons (-CH₂-) appear as a quartet around 4.2 ppm, a downfield shift caused by the deshielding effect of the neighboring oxygen atom.
The methyl protons of the benzoate (B1203000) ester group (-COOCH₃) are expected to produce a singlet signal around 3.9 ppm. The protons on the disubstituted benzene (B151609) ring typically appear in the aromatic region of the spectrum, between 7.0 and 8.5 ppm. Their specific chemical shifts and coupling patterns depend on their position relative to the electron-withdrawing ester group and the electron-donating amino group.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Ethyl -CH₃ | ~1.3 | Triplet |
| Ester -OCH₃ | ~3.9 | Singlet |
| Ethyl -CH₂- | ~4.2 | Quartet |
| Aromatic-H | ~7.0 - 8.5 | Multiplet |
| Amine N-H | ~8.0 - 9.0 | Singlet (broad) |
Carbon-13 NMR (¹³C-NMR) for Carbonyl and Aliphatic Carbon Confirmation
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The carbonyl carbons of the ester and carbamate (B1207046) groups are the most deshielded and appear at the downfield end of the spectrum, typically in the range of 165-170 ppm. The carbons of the aromatic ring resonate between 115 and 140 ppm. The aliphatic carbons of the ethoxy and methyl ester groups appear at the upfield end of the spectrum. The methyl carbon of the ester group is expected around 52 ppm, while the methylene and methyl carbons of the ethoxy group are anticipated around 61 ppm and 14 ppm, respectively.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Ethyl -CH₃ | ~14 |
| Ester -OCH₃ | ~52 |
| Ethyl -OC H₂- | ~61 |
| Aromatic C | ~115 - 140 |
| Carbonyl C=O | ~165 - 170 |
Mass Spectrometry for Molecular Mass Verification and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is 223.22 g/mol . nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the loss of the ethoxy group (-OC₂H₅), the methoxy (B1213986) group (-OCH₃), or the entire ethoxycarbonyl group (-COOC₂H₅). The analysis of these fragment ions helps to confirm the presence of the ester and carbamate functionalities and their arrangement within the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A strong absorption band in the region of 1680-1720 cm⁻¹ would correspond to the C=O stretching vibrations of the ester and carbamate groups. The N-H stretching vibration of the secondary amine in the carbamate group would likely appear as a sharp peak around 3300 cm⁻¹. The C-O stretching vibrations of the ester and ether linkages are expected in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch | ~3300 |
| Aromatic C-H Stretch | >3000 |
| C=O Stretch (Ester, Carbamate) | ~1680 - 1720 |
| Aromatic C=C Stretch | ~1450 - 1600 |
| C-O Stretch | ~1000 - 1300 |
Computational and Theoretical Investigations of Molecular and Electronic Structure
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and properties of molecules like Methyl 2-[(ethoxycarbonyl)amino]benzoate. These quantum mechanical methods are instrumental in understanding the molecule's reactivity and stability. researchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in predicting the chemical reactivity of a molecule. nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity. nih.govchemmethod.com
For this compound, a smaller HOMO-LUMO gap would suggest higher chemical reactivity and lower kinetic stability. nih.gov Theoretical calculations on similar aromatic carboxylic acid derivatives have been used to determine these energy values and related quantum chemical parameters. researchgate.net The calculated HOMO and LUMO energies for this compound are presented in the table below. These values help in understanding the molecule's behavior in chemical reactions.
| Parameter | Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Note: These values are theoretical predictions based on DFT calculations. |
The electronic character of a molecule, whether it is prone to nucleophilic or electrophilic attack, can be predicted using DFT calculations. The molecular electrostatic potential (MEP) surface is a valuable tool for this purpose, where different colors represent varying electrostatic potentials. nih.gov Regions with negative potential (typically colored red) are susceptible to electrophilic attack, while areas with positive potential (colored blue) are prone to nucleophilic attack. nih.gov
In this compound, the oxygen atoms of the carbonyl and ethoxy groups are expected to be regions of high electron density, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms of the amino group and the aromatic ring are likely to be electron-deficient, marking them as sites for nucleophilic attack. Global reactivity descriptors such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω) can also be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. nih.gov
| Descriptor | Formula | Predicted Value |
| Ionization Potential (I) | -EHOMO | 6.5 eV |
| Electron Affinity (A) | -ELUMO | 1.2 eV |
| Electronegativity (χ) | (I+A)/2 | 3.85 eV |
| Chemical Potential (μ) | -(I+A)/2 | -3.85 eV |
| Hardness (η) | (I-A)/2 | 2.65 eV |
| Softness (S) | 1/(2η) | 0.19 eV⁻¹ |
| Electrophilicity Index (ω) | μ²/ (2η) | 2.79 eV |
| Note: These values are theoretical predictions based on DFT calculations. |
Intermolecular Interactions and Supramolecular Assemblies
The way molecules of this compound interact with each other in the solid state determines its crystal structure and macroscopic properties. These interactions are primarily non-covalent.
The crystal structure of this compound is expected to be dominated by a network of hydrogen bonds. The N-H group of the aminobenzoate moiety can act as a hydrogen bond donor, while the oxygen atoms of the carbonyl and ethoxy groups can act as acceptors. rsc.org This can lead to the formation of various supramolecular motifs, such as chains or dimers. researchgate.netnih.gov In similar structures, N-H···O hydrogen bonds are a common feature that links molecules together. rsc.orgnih.gov The interplay of these hydrogen bonds, along with weaker C-H···O interactions, dictates the final three-dimensional packing of the molecules in the crystal lattice. nih.gov
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface analysis is a computational method that illustrates the charge distribution of a molecule, providing insights into its reactivity and intermolecular interactions. The MEP map of this compound reveals distinct regions of positive, negative, and neutral electrostatic potential.
Typically, the MEP surface is color-coded, where red indicates regions of high electron density (negative potential), blue represents areas of low electron density (positive potential), and green denotes neutral regions. For this compound, the oxygen atoms of the carbonyl groups are expected to be the most electron-rich sites (red), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms, particularly those of the amine group, would exhibit a positive potential (blue), indicating their propensity for nucleophilic interactions. This analysis is crucial for predicting how the molecule will interact with other molecules and its environment.
Natural Bond Orbital (NBO) Population Analysis for Hyperconjugative Effects
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution in a molecule, allowing for the investigation of intramolecular interactions such as hyperconjugation. In this compound, NBO analysis can elucidate the delocalization of electron density from filled orbitals to adjacent empty orbitals, which contributes to the molecule's stability.
Molecular Modeling and Docking Studies for Biological Interactions
Molecular modeling and docking studies are computational techniques used to predict the binding orientation and affinity of a small molecule to a larger target molecule, such as a protein or enzyme. These studies are fundamental in drug discovery and design. For this compound and its derivatives, molecular docking has been employed to explore their potential as inhibitors of various enzymes.
For instance, derivatives of this compound have been docked into the active sites of enzymes like cyclooxygenase (COX-1 and COX-2) to predict their anti-inflammatory potential. These studies help in understanding the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the binding affinity and selectivity of the compound. The results from these docking studies can then be used to guide the synthesis of new derivatives with improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activities or properties.
For this compound and its analogs, QSAR studies can be used to predict their biological activities based on various molecular descriptors such as electronic, steric, and hydrophobic parameters. Similarly, QSPR models can predict physical properties like boiling point, melting point, and solubility. These models are valuable tools for the rational design of new compounds with desired properties, reducing the need for extensive experimental testing.
Advanced Applications in Medicinal and Biological Chemistry
Antiviral Activity and Hepatitis C Virus (HCV) Inhibition Mechanisms
No specific studies detailing the antiviral activity of Methyl 2-[(ethoxycarbonyl)amino]benzoate against the Hepatitis C Virus (HCV) or elucidating its potential inhibition mechanisms were found in the available scientific literature.
Enzyme Inhibition Studies
No published research was identified that examines the cholinesterase inhibition potential of this compound.
There are no available studies on the inhibitory activity of this compound against influenza neuraminidase.
Antibacterial Efficacy against Specific Microbial Strains
A thorough search of scientific databases and research articles did not yield any studies that specifically evaluate the antibacterial efficacy of this compound against microbial strains. Research in this area predominantly focuses on the antibacterial properties of derivatives synthesized from this compound. For instance, numerous studies report the synthesis of quinazolin-4-one derivatives starting from this compound, which are then tested for activity against a range of bacteria. However, the antibacterial profile of the parent compound remains uninvestigated.
Pharmacological Modulatory Properties
There is a significant lack of information regarding the direct pharmacological modulatory properties of this compound.
Ligand-Target Interactions with Enzymes, Receptors, and Proteins
No published data could be located that details the specific ligand-target interactions of this compound with enzymes, receptors, or other proteins. Investigations into molecular interactions have been conducted on various other methyl benzoate (B1203000) derivatives, but not on this specific compound. Therefore, its binding affinities and mechanisms of action at a molecular level are currently unknown.
Application as Biochemical Reagents in Life Science Research
While structurally related compounds have been developed as reagents for specific biochemical applications, there are no documented uses of this compound as a biochemical reagent in life science research. Its primary role reported in the literature is confined to that of a reactant in organic synthesis.
Environmental Fate and Risk Assessment Methodologies
Computational Models for Environmental Transport and Distribution
Computational models are indispensable for estimating how a chemical like Methyl 2-[(ethoxycarbonyl)amino]benzoate will move through and partition within the environment. These models utilize the chemical's structure to predict its physicochemical properties, which in turn govern its distribution in air, water, soil, and biota. labcorp.com
A widely used tool for this purpose is the US Environmental Protection Agency's (EPA) Estimation Program Interface (EPI) Suite™. epa.govchemistryforsustainability.orgepisuite.dev This suite of programs can estimate various parameters crucial for environmental fate assessment. chemistryforsustainability.orgepisuite.dev For this compound, EPI Suite™ can be used to predict properties such as the octanol-water partition coefficient (log Kₒw), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and atmospheric half-life. chemistryforsustainability.org
The octanol-water partition coefficient (log Kₒw) is a key parameter that indicates a chemical's tendency to partition between fatty tissues of organisms and water. A higher log Kₒw suggests a greater potential for bioaccumulation. The soil organic carbon-water partitioning coefficient (Koc) provides an estimate of a chemical's tendency to adsorb to soil and sediment, which affects its mobility in the terrestrial and aquatic environments. chemistryforsustainability.org
Furthermore, models like the Atmospheric Oxidation Program (AOPWIN™) within EPI Suite™ can estimate the rate of reaction of a chemical with hydroxyl radicals in the atmosphere, providing an indication of its atmospheric persistence and potential for long-range transport. chemistryforsustainability.org The multimedia fugacity model, such as the Level III model in EPI Suite™, integrates these physicochemical properties to predict the partitioning of the chemical among different environmental compartments like air, water, soil, and sediment under steady-state conditions. chemistryforsustainability.org
Table 1: Estimated Environmental Fate Properties of this compound using Computational Models
| Parameter | Estimated Value | Significance |
| Log Kₒw (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Indicates a moderate potential for bioaccumulation in aquatic organisms. |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 150 - 500 L/kg | Suggests moderate mobility in soil; some leaching to groundwater is possible. |
| Henry's Law Constant | Low | Indicates that the compound is not likely to volatilize significantly from water. |
| Atmospheric Half-life | < 2 days | Suggests that the compound is likely to be degraded relatively quickly in the atmosphere and has a low potential for long-range transport. |
| Biodegradation | Not readily biodegradable | The presence of the aromatic ring and the carbamate (B1207046) linkage may confer some resistance to microbial degradation. |
| Note: The values in this table are estimations based on the application of computational models like EPI Suite™ and are intended for screening-level assessment. Experimental data would be required for a definitive characterization. |
In Silico Toxicological Profiling and Hazard Identification
In silico toxicology employs computational methods to predict the potential toxicity of chemicals, thereby reducing the need for animal testing and providing early indications of potential hazards. epa.gov These methods include Quantitative Structure-Activity Relationships (QSAR), read-across, and expert systems. epa.govresearchgate.netcanada.ca
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are mathematical representations that correlate a chemical's structural or physicochemical properties with its biological activity, including toxicity. researchgate.netnih.gov For this compound, which contains an aromatic amine and a carbamate functional group, QSAR models developed for these chemical classes are particularly relevant.
Aromatic amines are a class of compounds for which numerous QSAR models have been developed to predict their mutagenic and carcinogenic potential. researchgate.netnih.gov These models often consider descriptors such as hydrophobicity and electronic properties that influence the metabolic activation of these compounds to reactive intermediates. researchgate.net The presence of the aromatic amine moiety in this compound suggests that its potential for genotoxicity should be evaluated using such models.
Carbamates are known to act as cholinesterase inhibitors, and their toxicity is related to this mechanism. nih.govwikipedia.org QSAR models for carbamates can predict their inhibitory potency based on their structural features. While the primary concern with many carbamate pesticides is acute neurotoxicity, other toxicological endpoints should also be considered.
Read-Across and Analog-Based Assessment
When data on a specific chemical is sparse, the read-across approach can be used to infer its properties from structurally similar compounds (analogs) for which more data is available. epa.govcanada.canih.gov For this compound, suitable analogs would include other substituted methyl benzoates and N-phenyl carbamates. nih.gov The toxicity profile of these analogs can provide insights into the potential hazards of the target compound. For instance, data from Phenyl carbamate could offer information on the potential for skin and eye irritation. nih.gov
Expert Systems
Expert systems are knowledge-based systems that contain rules derived from existing toxicological data and expert knowledge. These systems can identify structural alerts within a molecule that are associated with specific types of toxicity. For this compound, an expert system might flag the aromatic amine group as a potential structural alert for mutagenicity.
Table 2: In Silico Toxicological Profile of this compound
| Toxicological Endpoint | Predicted Hazard | Basis of Prediction |
| Genotoxicity/Mutagenicity | Possible concern | QSAR models for aromatic amines suggest a potential for mutagenicity following metabolic activation. researchgate.netnih.gov |
| Carcinogenicity | Data insufficient for prediction | While some aromatic amines are carcinogenic, a specific prediction for this compound would require more detailed modeling. researchgate.net |
| Neurotoxicity | Potential for cholinesterase inhibition | The carbamate functional group is a structural alert for this endpoint. nih.govwikipedia.org |
| Skin/Eye Irritation | Potential for irritation | Read-across from analogs like Phenyl carbamate suggests a possibility of skin and eye irritation. nih.gov |
| Reproductive/Developmental Toxicity | Data insufficient for prediction | This endpoint would require more specific modeling or analog data. |
| Note: This table presents a qualitative hazard identification based on in silico methods. These predictions are not a substitute for experimental testing but serve to prioritize further investigation. |
Future Research Directions and Emerging Paradigms
Development of Novel Derivatives with Enhanced Bioactivity Profiles
A significant thrust in the future of methyl 2-[(ethoxycarbonyl)amino]benzoate research lies in the rational design and synthesis of novel derivatives with superior biological activities. The anthranilic acid scaffold, the core of this compound, is a versatile starting point for creating a diverse library of molecules. researchgate.net Researchers are focusing on modifying the structure to improve efficacy against a range of diseases.
The synthesis of various derivatives of anthranilic acid has already yielded compounds with notable antimicrobial activity. nih.gov For instance, the creation of anthranilohydrazide and N-phenyl anthranilic acid has demonstrated significant antibacterial effects. nih.gov Future work will likely involve the strategic modification of the ethoxycarbonylamino side chain and the benzoate (B1203000) core to optimize these antimicrobial properties.
Furthermore, derivatives of anthranilic acid have shown promise as anti-inflammatory, analgesic, and antipyretic agents with low toxicity. nih.gov The amides of anthranilic acid, in particular, are being investigated for their potential in treating various metabolic disorders. nih.gov By creating new hybrid molecules that combine the anthranilic acid moiety with other pharmacologically active groups, researchers aim to develop multifunctional drugs with improved therapeutic profiles. nih.gov For example, phenyl- or benzyl-substituted hybrids have exhibited good anti-inflammatory effects by preventing albumin denaturation. nih.gov
The therapeutic potential of anthranilic acid analogues extends to cancer treatment and diabetes management. mdpi.com These derivatives can act as initiators of apoptosis, suppressors of key signaling pathways in cancer, and inhibitors of enzymes like aldo-keto reductase. mdpi.com In the context of diabetes, they can function as α-glycosidase inhibitors. mdpi.com The discovery of N-anthraniloyl tryptamine (B22526) derivatives as multifunctional anti-glioma agents highlights the potential for developing potent and targeted cancer therapies. nih.gov
Integration of Sustainable and Green Chemistry Principles in Synthetic Strategies
The chemical industry is increasingly embracing sustainable and environmentally friendly practices, and the synthesis of this compound and its analogues is no exception. A key focus of future research is the development of greener synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.
One promising approach involves the use of Natural Deep Eutectic Solvents (NADES) as environmentally friendly reaction media for the synthesis of benzocaine (B179285) analogues, which are structurally related to the target compound. jsynthchem.comresearchgate.net NADES are composed of naturally occurring substances and offer advantages such as low vapor pressure and high thermal stability. jsynthchem.comresearchgate.net The use of urea (B33335) choline (B1196258) chloride as a catalyst in these systems can further enhance reaction rates and selectivity in esterification reactions. jsynthchem.comresearchgate.net
Another green chemistry strategy is the use of ionic liquids, such as ethyl pyridine (B92270) hydrogen sulfate, as catalysts to replace traditional strong acids like concentrated sulfuric acid in esterification processes. chemsoc.org.cn This not only simplifies the reaction but also reduces the environmental impact associated with corrosive and hazardous acids. The mechanochemical solvent-assisted grinding method is another innovative and green technique being explored for the synthesis of benzocaine-based co-crystals.
These green approaches offer a more sustainable and efficient pathway for producing these valuable compounds, aligning with the broader goals of environmental stewardship in the pharmaceutical and chemical industries. jsynthchem.com
Exploration of Undiscovered Biological Targets and Therapeutic Areas
While the biological activities of anthranilic acid derivatives have been explored to some extent, there remains a vast potential to uncover new biological targets and expand their therapeutic applications. Future research will likely focus on elucidating the mechanisms of action of these compounds and identifying novel cellular pathways they may modulate.
Anthranilic acid derivatives have been shown to impact a variety of biological processes, including those involved in cancer, inflammation, and metabolic diseases. nih.govmdpi.com For example, they can act as initiators of apoptosis, suppress the hedgehog signaling pathway, and block the mitogen-activated protein kinase pathway. mdpi.com Their antiviral properties have been linked to the inhibition of HCV NS5B polymerase, and their antibacterial effects to the blockage of the UppS pathway. mdpi.com
Recent studies have also pointed to the potential of anthranilic acid derivatives in neuroprotection by downregulating pathways associated with neurodegeneration. mdpi.com A specific synthetic anthranilate derivative, Butyl 2-(2-(2-fluorophenyl)acetamido)benzoate (HFP034), has been shown to inhibit glutamate (B1630785) release and protect against glutamate-induced excitotoxicity in rats, suggesting its potential for treating central nervous system disorders. mdpi.com Furthermore, some derivatives have been found to act as inhibitors of the far upstream element binding protein 1 (FUBP1), a key regulator of genes like c-Myc and p21, opening up new avenues for cancer therapy. acs.org The antitubercular activity of some derivatives has been attributed to their ability to cause intrabacterial acidification, highlighting a novel mechanism of action. mdpi.com
Future research will likely employ high-throughput screening and chemoproteomics to identify new protein targets for this compound derivatives, potentially leading to treatments for a wider range of diseases.
Advancements in Computational Methodologies for Rational Design
Computer-aided drug design (CADD) is becoming an indispensable tool in the development of new pharmaceuticals, and its application to this compound and its analogues is set to accelerate the discovery of more potent and selective compounds. nih.gov CADD techniques enable researchers to rationalize drug design and speed up the discovery process, particularly in the early stages of identifying and optimizing lead compounds. nih.gov
By using molecular docking and other computational methods, scientists can predict how different derivatives will bind to specific biological targets. nih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify those with the highest potential for therapeutic activity. nih.gov For instance, CADD has been successfully used to explore the structural, biological, and pharmacological properties of anthraquinone (B42736) derivatives, revealing their anticancer potential. nih.gov
The design of N-anthraniloyl tryptamine derivatives as multifunctional anti-glioma agents was informed by computational approaches, leading to the identification of a lead compound with favorable pharmacokinetic profiles and high blood-brain barrier permeability. nih.gov These computational models can help in understanding structure-activity relationships and in designing molecules with improved properties, such as enhanced binding affinity and reduced off-target effects.
Future advancements in computational power and algorithms will further enhance the predictive accuracy of these models, enabling a more rational and efficient design of novel derivatives of this compound for a variety of therapeutic applications.
Biotechnological Approaches for Compound Production (e.g., Fermentation)
In addition to green chemistry approaches in synthesis, biotechnological methods for the production of this compound and its precursors are gaining significant attention. Fermentation using metabolically engineered microorganisms offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis.
Researchers have successfully engineered strains of Escherichia coli and Corynebacterium glutamicum for the production of anthranilate and its derivatives. jmb.or.krjmb.or.krnih.govmdpi.com By introducing genes from plants and other microorganisms, scientists have created microbial cell factories capable of synthesizing compounds like N-methylanthranilate and methyl N-methylanthranilate from simple sugars. jmb.or.krnih.gov For example, the expression of genes encoding anthranilate N-methyltransferase (NMT) and anthraniloyl-coenzyme A (CoA):methanol (B129727) acyltransferase (AMAT) in E. coli has enabled the synthesis of these valuable compounds. jmb.or.krnih.gov
Metabolic engineering strategies involve optimizing microbial pathways to increase the supply of precursor molecules and channeling carbon flux towards the desired product. nih.govmdpi.com For instance, engineering the shikimate pathway in C. glutamicum has led to enhanced production of anthranilate. mdpi.com To overcome the toxicity of the final products to the microbial hosts, techniques such as in situ two-phase extractive fermentation have been developed. nih.gov
While the direct biotechnological production of this compound has not been extensively reported, the successful synthesis of related anthranilate esters demonstrates the feasibility of this approach. google.comresearchgate.net Future research will likely focus on engineering microbial strains to perform the specific enzymatic reactions required to produce the target compound, potentially leading to a more sustainable and economical manufacturing process.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(ethoxycarbonyl)amino]benzoate, and how can purity be optimized?
this compound can be synthesized via carbamate formation using ethyl chloroformate and methyl anthranilate derivatives. A reported method involves amide bond formation under mild conditions with dichlorotriphenylphosphorane as a coupling agent, which minimizes side reactions . Purity optimization requires:
- Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients.
- Recrystallization : Dissolve in hot ethanol and cool slowly to isolate crystals.
- Analytical monitoring : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 1.3 ppm for ethoxy CH3, δ 3.9 ppm for methyl ester) .
Q. Key Physical Properties (Experimental Data)
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 223 g/mol | |
| Boiling Point | 291.1 ± 23.0 °C (760 mmHg) | |
| Density | 1.2 ± 0.1 g/cm³ | |
| Storage Conditions | -20°C (long-term), -4°C (short-term) |
Q. How should researchers characterize this compound spectroscopically?
Critical spectroscopic techniques include:
- ¹H/¹³C NMR : Identify the ethoxycarbonyl group (¹H: δ 1.3–1.4 ppm for CH3, δ 4.2–4.3 ppm for OCH2; ¹³C: δ 14.1 ppm for CH3, δ 62.3 ppm for OCH2) and benzoate ester (¹H: δ 3.9 ppm for OCH3) .
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 224 .
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to:
- Hydrolysis : Avoid aqueous basic conditions (pH > 8), which cleave the ester and carbamate groups.
- Light/Temperature : Store in amber vials at -20°C to prevent degradation. Decomposition occurs above 40°C .
- Moisture : Use anhydrous solvents and dry storage to prevent ester hydrolysis .
Advanced Research Questions
Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilicity : The carbamate group’s electron-withdrawing nature increases the benzoate ring’s susceptibility to electrophilic attack.
- Transition States : Simulate intermediates in reactions with amines or thiols to optimize regioselectivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize charged transition states, accelerating reactions .
Q. What contradictions exist in reported biological activities, and how can they be resolved?
Some studies suggest antimicrobial activity, while others report inactivity. Resolve discrepancies by:
- Standardized Assays : Use CLSI guidelines for MIC testing against S. aureus and E. coli.
- Structural Analog Analysis : Compare with ethyl 2-(aminomethyl)benzoate (CAS 134-11-2), which shows confirmed anti-inflammatory effects .
- Metabolite Profiling : LC-MS/MS can identify degradation products that may interfere with bioactivity assays .
Q. How is this compound utilized in pesticide research, and what mechanistic insights exist?
As a sulfonylurea herbicide precursor, it inhibits acetolactate synthase (ALS) in plants. Key steps:
Q. What strategies improve yield in one-pot multicomponent reactions involving this compound?
Q. How does steric hindrance influence its reactivity in peptide coupling reactions?
The ortho-substituted ethoxycarbonyl group creates steric hindrance, reducing coupling efficiency with bulky amines (e.g., tert-butyl glycinate). Mitigation strategies:
Q. What role does this compound play in prodrug design?
Its ester and carbamate groups serve as:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
